4-(Benzyloxy)-6-chloropyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research
The pyrimidine ring system is a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, containing two nitrogen atoms at positions 1 and 3. nih.gov This structural motif is of immense importance in chemical research, largely because it is a core component of nucleic acids—cytosine, thymine, and uracil—which are fundamental to all life. researchgate.net The natural prevalence and biological significance of pyrimidines have made them a "privileged scaffold" in medicinal chemistry, inspiring the design and synthesis of numerous therapeutic agents. nih.gov
The versatility of the pyrimidine core allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov Furthermore, fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are of significant interest as they act as bioisosteres of adenine, enabling them to interact with the ATP binding sites of kinases. nih.gov The ability to readily functionalize the pyrimidine ring makes it a central component in the development of novel kinase inhibitors for the treatment of diseases like cancer. nih.gov
Foundational Role of Halogenated and Alkoxylated Pyrimidines in Synthetic Chemistry
Halogenated and alkoxylated pyrimidines are fundamental building blocks in organic synthesis due to the reactivity imparted by the halogen and alkoxy substituents. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, and the presence of a halogen, such as chlorine, provides an excellent leaving group for such reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, at the halogenated position.
For instance, 4,6-dichloropyrimidine (B16783) serves as a starting material for a range of disubstituted pyrimidines, which are precursors to agrochemicals like the fungicide Azoxystrobin. google.com The differential reactivity of the two chlorine atoms can often be exploited to achieve selective substitution.
Alkoxylated pyrimidines, on the other hand, can be prepared by the reaction of a chloropyrimidine with an alcohol in the presence of a base. The alkoxy group can influence the electronic properties of the pyrimidine ring and can also be cleaved under certain conditions to reveal a hydroxyl group, providing another point for chemical modification. The combination of a halogen and an alkoxy group on the same pyrimidine ring, as seen in 4-chloro-6-ethoxypyrimidine, creates a multifunctional scaffold for the synthesis of more complex heterocyclic systems. mdpi.com
Overview of 4-(Benzyloxy)-6-chloropyrimidine as a Pivotal Synthetic Intermediate
This compound is a prime example of a disubstituted pyrimidine that serves as a pivotal intermediate in multi-step organic syntheses. a2bchem.combldpharm.comfishersci.ca This compound features two key functional groups that dictate its synthetic utility: a chlorine atom at the 6-position and a benzyloxy group at the 4-position.
The chlorine atom acts as a facile leaving group, readily undergoing nucleophilic substitution to allow for the introduction of various functionalities. This reactivity is central to its use in building more complex molecules. The benzyloxy group, while also an alkoxy group, is often employed as a protecting group for a hydroxyl function. The benzyl (B1604629) group can be removed under reductive conditions, typically through catalytic hydrogenation, to unmask the hydroxyl group at a later stage in a synthetic sequence. This strategy allows for selective reactions at other positions of the molecule without affecting the hydroxyl group.
This dual functionality makes this compound a versatile tool for the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry. It has been utilized in the creation of 4,6-disubstituted pyrimidine derivatives that have been investigated as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1), which are important targets in cancer therapy. nih.gov Furthermore, this scaffold is a key component in the synthesis of pan-muscarinic antagonists, demonstrating its broad applicability in drug discovery. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 405930-65-6 | a2bchem.combldpharm.comfishersci.ca |
| Molecular Formula | C₁₁H₉ClN₂O | a2bchem.combldpharm.comfishersci.ca |
| Molecular Weight | 220.66 g/mol | bldpharm.comfishersci.ca |
| Appearance | White to pale cream powder | thermofisher.com |
| Melting Point | 29.5-38.5 °C | thermofisher.com |
Table 2: Key Reactive Sites of this compound and Their Synthetic Utility
| Position | Functional Group | Reactivity | Common Transformations |
|---|---|---|---|
| 6 | Chloro | Good leaving group for nucleophilic aromatic substitution | Substitution with amines, anilines, thiols, etc. |
| 4 | Benzyloxy | Protecting group for hydroxyl | Cleavage via catalytic hydrogenation to yield a hydroxyl group. |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDXFVQZZGSEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626774 | |
| Record name | 4-(Benzyloxy)-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405930-65-6 | |
| Record name | 4-(Benzyloxy)-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)-6-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Benzyloxy 6 Chloropyrimidine and Its Precursors
Established Synthetic Routes to the Core Scaffold
The foundational synthesis of 4-(benzyloxy)-6-chloropyrimidine primarily relies on two well-established approaches: the direct chlorination and benzylation of pyrimidine (B1678525) precursors and a route proceeding through a 2-amino-4-benzyloxy-6-chloropyrimidine intermediate.
Chlorination and Benzylation Approaches for Pyrimidine Precursors
A common starting point for the synthesis of this compound involves the use of readily available pyrimidine precursors, such as those derived from thiobarbituric acid. One route begins with 4,6-dichloro-2-(methylthio)pyrimidine (B19916), which can be prepared in two steps from thiobarbituric acid. The displacement of the chloro groups at the C4 and C6 positions with benzyloxy groups is a key transformation in this sequence. arkat-usa.org
Another approach utilizes 4,6-dihydroxypyrimidine (B14393) as the initial substrate. This precursor undergoes chlorination, typically with a reagent like phosphorus oxychloride, to yield 4,6-dichloropyrimidine (B16783). Subsequent reaction with benzyl (B1604629) alcohol in the presence of a suitable base then furnishes the desired this compound. The regioselectivity of the benzylation step is a critical factor in this synthesis.
| Precursor | Reagents | Product | Yield |
| 4,6-dichloro-2-(methylthio)pyrimidine | Benzyl alcohol, Base | 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | 86% arkat-usa.org |
| 4,6-dihydroxypyrimidine | 1. POCl₃ 2. Benzyl alcohol, Base | This compound | - |
Synthesis via 2-Amino-4-benzyloxy-6-chloropyrimidine Intermediates
An alternative strategy for constructing the this compound scaffold involves the use of 2-aminopyrimidine (B69317) derivatives. A prevalent method starts with the conversion of guanidine (B92328) nitrate (B79036) and diethyl malonate to 2-amino-4,6-dihydroxypyrimidine. google.com This intermediate is then chlorinated using phosphorus oxychloride to produce 2-amino-4,6-dichloropyrimidine. google.com The subsequent selective benzylation at the 4-position, followed by deamination of the amino group at the 2-position, can lead to the formation of this compound. The synthesis of related 2-amino-4,6-dimethoxypyrimidine, an important intermediate for herbicides, also follows a similar pathway involving chlorination and subsequent methoxylation. google.comgoogle.comgoogle.com
| Starting Materials | Key Intermediates | Final Product (or related) |
| Guanidine nitrate, Diethyl malonate | 2-Amino-4,6-dihydroxypyrimidine, 2-Amino-4,6-dichloropyrimidine | 2-Amino-4,6-dimethoxypyrimidine google.com |
| Malononitrile, Methanol, Acetyl chloride, Cyanamide | 1,3-Dimethyl malonamidine dihydrochloride, 3-Amino-3-methoxy-N-nitrile-2-propionamidine | 2-Chloro-4,6-dimethoxypyrimidine google.com |
Advanced Synthetic Transformations Leading to this compound Derivatives
Building upon the core this compound structure, advanced synthetic methods allow for the introduction of additional functional groups, leading to a diverse range of derivatives with potential applications in medicinal chemistry.
Regioselective Incorporation of Nitro Groups: Synthesis of 4-(Benzyloxy)-6-chloro-5-nitropyrimidine
The introduction of a nitro group at the C5 position of the pyrimidine ring is a significant transformation, yielding 4-(benzyloxy)-6-chloro-5-nitropyrimidine. This is typically achieved through nitration of the parent compound. The synthesis of a related compound, N-benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine, involves a multi-step process that includes nitration, chlorination, and benzylation steps. The electron-withdrawing nature of the nitro group in compounds like 6-chloro-5-nitropyrimidin-4-amine (B1295005) enhances the reactivity of the pyrimidine ring towards nucleophilic substitution.
Nucleophilic Displacement Strategies for Selective Pyrimidine Substituent Introduction
The chloro group at the C6 position and other leaving groups on the pyrimidine ring of this compound and its analogs are susceptible to nucleophilic displacement. This reactivity allows for the introduction of a wide variety of substituents. For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol (B145695) at room temperature selectively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield. mdpi.com Similarly, studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that amines can selectively displace either the chloro or the sulfonyl group depending on the reaction conditions and the nature of the amine. researchgate.net These nucleophilic aromatic substitution (SNAr) reactions are fundamental in diversifying the pyrimidine scaffold for various applications. rsc.orgnih.gov
| Pyrimidine Substrate | Nucleophile | Product |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine mdpi.com |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines (with weak base) | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine researchgate.net |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated anilines | 4,6-Dichloro-2-anilinopyrimidine researchgate.net |
Reactivity and Mechanistic Investigations of 4 Benzyloxy 6 Chloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 4-(benzyloxy)-6-chloropyrimidine. This is due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring, which activates the ring towards attack by nucleophiles.
Selective Displacement of the Chlorine Moiety
The chlorine atom at the 4-position of the pyrimidine ring is a good leaving group and is readily displaced by various nucleophiles. The reactivity of halogen-substituted pyrimidines is influenced by the position of the halogen and the presence of other substituents on the ring. wuxiapptec.comwuxiapptec.com In general, the order of reactivity for nucleophilic attack on chloropyrimidines is C4/C6 > C2 >> C5. arkat-usa.org
For instance, in 2,4-dichloropyrimidine (B19661), SNAr reactions with amines typically occur selectively at the C-4 position. wuxiapptec.com Similarly, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), anilines and secondary aliphatic amines selectively displace the chloride group at the C4 position in the presence of a weak base. researchgate.net This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack.
Aminolysis Reactions with Primary Amines
Aminolysis, the reaction with an amine, is a common and significant transformation for chloropyrimidines, widely used in the synthesis of biologically active compounds. arkat-usa.org
The regioselectivity of aminolysis on substituted pyrimidines is highly dependent on the substituents present on the ring. wuxiapptec.com For pyrimidines containing chloro groups at both the C4/C6 and C2 positions, nucleophilic attack by amines predominantly occurs at the C4 or C6 position. arkat-usa.org This preferential reactivity is a consequence of the greater electron deficiency at the C4 and C6 positions compared to the C2 position. researchgate.net
However, the presence of different substituents can alter this selectivity. For example, in 2,4-dichloropyrimidines with an electron-donating group at the C-6 position, SNAr reactions with amines can preferentially occur at the C-2 position. wuxiapptec.com Furthermore, in reactions involving 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C-5 position, the use of tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C-2 position. researchgate.netnih.gov
In pyrimidine rings activated by an electron-withdrawing group like a nitro group, the relative reactivity of different leaving groups becomes a key factor. In the case of 6-alkoxy-4-chloro-5-nitropyrimidines reacting with primary amines, an interesting reactivity pattern emerges. chemrxiv.orgchemrxiv.orgresearchgate.net
Initially, the chlorine atom at the C4 position is displaced by the amine. chemrxiv.orgchemrxiv.orgresearchgate.net Subsequently, under the same mild conditions, the alkoxy group at the C6 position is also substituted by the amine, leading to a disubstituted product. chemrxiv.orgchemrxiv.org This is noteworthy because if one were to start with 4,6-dichloro-5-nitropyrimidine, the second chlorine atom is not displaced under the same mild conditions after the first substitution with an amine. chemrxiv.orgresearchgate.net This indicates that in the context of the 6-alkoxy-4-chloro-5-nitropyrimidine system, the alkoxy group becomes a better leaving group than a chlorine atom after the initial aminolysis at the C4 position. researchgate.netresearchgate.net
Computational studies suggest that the reaction mechanism may involve the formation of a Meisenheimer complex, which plays a crucial role in these sequential substitution reactions. chemrxiv.orgresearchgate.net
The following table summarizes the observed reactivity of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines:
| Starting Material | Reagent | Conditions | Product | Observation |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine | Mild | 4,6-Dialkylamino-5-nitropyrimidine | Sequential displacement of both chlorine and alkoxy groups. chemrxiv.orgchemrxiv.org |
| 4,6-Dichloro-5-nitropyrimidine | Primary Amine | Mild | 4-Alkylamino-6-chloro-5-nitropyrimidine | Only one chlorine atom is displaced. chemrxiv.orgresearchgate.net |
Other Chemical Transformations
Beyond SNAr reactions, this compound can undergo other chemical transformations, such as oxidation.
Oxidation Pathways Leading to N-Oxides
The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides. The introduction of an N-oxide moiety can significantly alter the chemical and physical properties of the molecule. rsc.org The oxidation of pyrimidines can be achieved using various oxidizing agents, such as peroxy acids. For instance, m-chloroperoxybenzoic acid (mCPBA) is an effective oxidant for such transformations. rsc.org
In the case of fused pyrimidines, the reactivity of the nitrogen atoms towards oxidation can be low, sometimes requiring strong oxidants. rsc.org The oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with peroxytrifluoroacetic acid has been shown to yield both the mono-N-oxide and the di-N-oxide. researchgate.net This highlights that the formation of N-oxides is a feasible pathway for pyrimidine derivatives. While direct studies on the N-oxidation of this compound are not detailed in the provided context, the general reactivity of pyrimidines suggests that it would be susceptible to oxidation to form the corresponding N-oxide(s) under appropriate conditions.
Computational and Theoretical Chemistry in Elucidating Reaction Mechanisms
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations offer a powerful lens through which to view the dynamic process of a chemical reaction. These calculations can map out the potential energy surface of a reaction, revealing the lowest energy path from reactants to products. chemrxiv.org This process involves locating and characterizing the structures of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-(benzyloxy)-6-chloropyrimidine. Quantum chemical calculations are extensively used to investigate the transition states of these reactions. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. youtube.com
Computational studies, often employing Density Functional Theory (DFT), can model the approach of a nucleophile to the pyrimidine (B1678525) ring. These models help elucidate the geometry of the transition state, including the partial formation of the new bond with the nucleophile and the partial cleavage of the bond with the chlorine leaving group. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the kinetic feasibility of the reaction.
For instance, in related chloropyrimidine systems, calculations have shown that the position of nucleophilic attack is dictated by the energy of the respective transition states. wuxiapptec.com A lower calculated energy barrier indicates a kinetically favored pathway. chemrxiv.org Research on 2-MeSO2-4-chloropyrimidine demonstrated that the calculated energy barrier for substitution at the C-2 position was significantly lower than at the C-4 position, explaining the observed high regioselectivity. wuxiapptec.com This type of analysis is directly applicable to understanding the reactivity of this compound.
Table 1: Calculated Energy Barriers for Nucleophilic Substitution on a Chloropyrimidine Analog This table is illustrative, based on data for 2-MeSO2-4-chloropyrimidine, to demonstrate the application of computational chemistry in predicting reaction selectivity.
| Substitution Position | Calculated Energy Barrier (kcal/mol) | Predicted Outcome |
| C-2 | ~0.25 | Kinetically Favored |
| C-4 | ~4.11 | Kinetically Disfavored |
Data sourced from studies on analogous chloropyrimidine systems. wuxiapptec.com
These calculations not only predict reactivity but also provide insight into the electronic effects of substituents, such as the benzyloxy group, on the stability of the transition state.
The classical SNAr mechanism proceeds via a two-step pathway involving the formation of a stable anionic intermediate known as a Meisenheimer complex. bris.ac.uk This complex is a σ-adduct where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. bris.ac.uk For many years, these complexes were widely accepted as universal intermediates in SNAr reactions. bris.ac.uk
However, recent computational and experimental evidence suggests a more nuanced picture. nih.gov The existence of a stable Meisenheimer intermediate is not guaranteed; in some cases, the reaction may proceed through a single, concerted step where bond formation and bond cleavage occur simultaneously. bris.ac.ukresearchgate.net In such a concerted mechanism, the species analogous to the Meisenheimer complex is not an intermediate but is instead the transition state itself. chemrxiv.org
Quantum chemical calculations are crucial for distinguishing between these pathways. researchgate.net By mapping the potential energy surface, researchers can determine whether a Meisenheimer complex exists as a true intermediate (a local energy minimum) or if the reaction proceeds through a single transition state. bris.ac.uk For substrates with good leaving groups, such as the chloride in this compound, and in the absence of multiple strong electron-withdrawing groups, the Meisenheimer complex may be a very shallow, transient minimum or simply a point on the path to a single "Meisenheimer transition state". chemrxiv.orgbris.ac.uk
Advanced Kinetic and Spectroscopic Studies for Mechanistic Elucidation
While computational chemistry provides a theoretical framework, it must be validated by experimental data. Advanced kinetic and spectroscopic studies provide this crucial link, offering real-world measurements that can confirm or challenge theoretical predictions.
The kinetic isotope effect (KIE) is a powerful experimental tool used to probe the nature of the rate-determining step of a reaction. epfl.ch It is measured by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing ¹²C with ¹³C or ¹H with ²H). baranlab.org A significant KIE is observed if the bond to the isotopically substituted atom is being formed or broken in the rate-limiting step. nih.gov
In the context of SNAr reactions of this compound, KIE studies can help differentiate between a stepwise mechanism (with a stable Meisenheimer intermediate) and a concerted mechanism.
Stepwise Mechanism: If the formation of the Meisenheimer complex is the slow, rate-determining step, a significant KIE would be expected upon isotopic substitution at the carbon atom being attacked by the nucleophile. If the breakdown of the complex is rate-limiting, a KIE might be observed related to the leaving group's departure.
Concerted Mechanism: In a concerted reaction, where bond-making and bond-breaking are simultaneous, a KIE would reflect the combined process occurring at the single transition state.
Recent studies have utilized ¹²C/¹³C KIEs, in conjunction with DFT calculations, to argue that many SNAr reactions previously assumed to be stepwise are, in fact, concerted. bris.ac.uknih.govresearchgate.net This combined computational and experimental approach provides a more complete and accurate picture of the reaction mechanism.
Table 2: Conceptual Interpretation of KIE in SNAr Mechanisms
| Observed KIE | Potential Mechanistic Implication |
| Significant primary KIE | C-Nu bond formation or C-Cl bond cleavage is part of the rate-determining step. |
| No significant KIE | The bond to the isotopically labeled atom is not significantly altered in the rate-determining step. |
Spectroscopic techniques can provide direct evidence for the existence and structure of reaction intermediates. uky.edu For SNAr reactions, the primary intermediate of interest is the Meisenheimer complex. These anionic σ-complexes are often intensely colored due to their electronic structure, making them amenable to study by UV-Visible (UV-Vis) spectrophotometry. researchgate.net The appearance and disappearance of a characteristic absorption band in the visible region during a reaction can be correlated with the formation and consumption of the Meisenheimer complex.
Nuclear Magnetic Resonance (NMR) spectroscopy has also been a cornerstone in characterizing these intermediates. The disruption of the pyrimidine ring's aromaticity upon forming the complex leads to significant changes in the chemical shifts of the ring protons and carbons. In cases where the Meisenheimer complex is sufficiently stable and long-lived, it can be directly observed and characterized by NMR. bris.ac.uk
By correlating real-time spectroscopic data with the species predicted by quantum chemical calculations, chemists can build a highly detailed and validated model of the reaction mechanism for compounds like this compound.
Derivatization Strategies and Analogue Synthesis Utilizing 4 Benzyloxy 6 Chloropyrimidine
Synthesis of Novel Azo-Pyrimidine Derivatives from Key Intermediates
Azo compounds, characterized by the R−N=N−R′ functional group, are widely known for their applications as dyes and have also been investigated for their pharmacological potential. The synthesis of azo-pyrimidine derivatives often involves the diazotization of an aromatic or heteroaromatic amine followed by coupling with an electron-rich partner.
While direct diazotization of 4-(benzyloxy)-6-chloropyrimidine is not feasible, it can be converted into a suitable precursor for azo coupling. A plausible synthetic route would first involve the nucleophilic substitution of the chlorine atom at the 6-position with an amino group. This can be achieved by reacting this compound with ammonia or a protected amine. Subsequent diazotization of the resulting 4-(benzyloxy)-6-aminopyrimidine with a reagent such as sodium nitrite in an acidic medium would generate a reactive diazonium salt. This intermediate can then be coupled with various electron-rich aromatic or heterocyclic compounds, such as phenols, anilines, or pyrazolones, to yield a diverse range of azo-pyrimidine dyes. The general scheme for this proposed synthesis is outlined below.
Table 1: Proposed Synthesis of Azo-Pyrimidine Derivatives
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
|---|---|---|---|---|
| 1 | This compound | Ammonia | - | 4-(Benzyloxy)-6-aminopyrimidine |
| 2 | 4-(Benzyloxy)-6-aminopyrimidine | Sodium Nitrite | HCl | 4-(Benzyloxy)pyrimidine-6-diazonium chloride |
This strategy allows for the introduction of a wide variety of substituents on the coupling partner, enabling the fine-tuning of the electronic and photophysical properties of the final azo-pyrimidine derivatives.
Formation of Pyrimidine (B1678525) Conjugates and Hybrid Systems
The chloro substituent at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for the formation of pyrimidine conjugates and hybrid molecules. researchgate.net This reaction allows for the covalent linkage of the pyrimidine scaffold to other molecular entities, such as pharmacophores, fluorescent tags, or solid supports.
The reactivity of the chlorine atom can be modulated by the electronic nature of the incoming nucleophile. A wide range of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the chlorine atom, leading to the formation of C-N, C-S, and C-O bonds, respectively. For instance, the reaction with various primary and secondary amines can generate a library of 6-aminopyrimidine derivatives. Similarly, coupling with thiols can produce 6-thiopyrimidine conjugates.
A key advantage of using this compound is the potential for subsequent modification at the 4-position. After the conjugation reaction at the 6-position, the benzyloxy group can be cleaved under specific conditions, such as catalytic hydrogenation, to reveal a hydroxyl group. This hydroxyl group can then be further functionalized, allowing for the creation of more complex and multifunctional pyrimidine-based systems.
Table 2: Representative Nucleophilic Substitution Reactions for Conjugate Formation
| Nucleophile | Reaction Conditions | Product Class |
|---|---|---|
| Primary/Secondary Amines | Base (e.g., DIPEA), Solvent (e.g., DMSO), Heat | 6-Aminopyrimidine Conjugates |
| Thiols | Base (e.g., K2CO3), Solvent (e.g., DMF) | 6-Thiopyrimidine Conjugates |
Generation of Polysubstituted Pyrimidine Scaffolds and Libraries
The orthogonal reactivity of the chloro and benzyloxy groups in this compound makes it an ideal starting material for the generation of polysubstituted pyrimidine scaffolds. nih.gov This allows for a stepwise and controlled introduction of different functional groups at the 4- and 6-positions of the pyrimidine ring.
A common strategy involves first exploiting the reactivity of the 6-chloro position through SNAr reactions with a variety of nucleophiles, as described in the previous section. This initial step introduces the first point of diversity. Following this, the benzyloxy group at the 4-position can be removed to unmask a hydroxyl group. This hydroxyl group can then be subjected to a range of transformations, including O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions.
For example, a Suzuki-Miyaura cross-coupling reaction can be employed to introduce aryl or heteroaryl substituents at the 4-position after converting the hydroxyl group to a better leaving group. This sequential functionalization strategy provides access to a vast chemical space of 4,6-disubstituted pyrimidines with diverse substitution patterns.
Table 3: Sequential Functionalization Strategy for Polysubstituted Pyrimidines
| Step | Position | Reaction Type | Example Reagents | Resulting Functional Group |
|---|---|---|---|---|
| 1 | 6 | Nucleophilic Aromatic Substitution | R-NH2 | -NHR |
| 2 | 4 | Debenzylation | H2, Pd/C | -OH |
| 3 | 4 | O-Alkylation | R'-Br, Base | -OR' |
This approach is highly amenable to the generation of compound libraries for high-throughput screening in drug discovery and materials science.
Strategic Functionalization for Diverse Compound Library Generation
The principles of combinatorial chemistry can be effectively applied to this compound to rapidly generate large and diverse libraries of pyrimidine derivatives. The two distinct points of functionalization allow for a "mix-and-match" approach, where different building blocks can be introduced at the 4- and 6-positions in a combinatorial fashion.
In a typical library synthesis, this compound can be reacted with a set of diverse amines or thiols to create a first-generation library of 6-substituted pyrimidines. This library can then be subjected to a second diversification step involving the debenzylation of the 4-benzyloxy group, followed by reaction with a second set of building blocks, such as a collection of alkyl halides or boronic acids.
This parallel synthesis approach can be performed on a solid support or in solution phase, and it allows for the efficient creation of hundreds or even thousands of unique compounds from a single starting material. The resulting libraries can be screened for a wide range of biological activities or material properties, accelerating the discovery of new lead compounds and functional materials.
Table 4: Combinatorial Library Synthesis Approach
| Stage | Reaction | Building Block Set A (at C6) | Building Block Set B (at C4) | Library Complexity |
|---|---|---|---|---|
| 1 | SNAr | N diverse amines (R1-NH2) | - | N compounds |
The strategic use of this compound as a versatile scaffold enables the exploration of a vast and diverse chemical space, which is crucial for identifying novel molecules with desired properties.
Applications As a Building Block in the Synthesis of Functional Molecules
Precursor in Medicinal Chemistry for Biologically Active Agents
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, found at the core of numerous approved drugs and clinical candidates. 4-(Benzyloxy)-6-chloropyrimidine serves as a valuable intermediate in the synthesis of a multitude of biologically active compounds, leveraging the reactivity of the chlorine at the 6-position for nucleophilic substitution reactions and the benzyloxy group at the 4-position which can be deprotected to reveal a hydroxyl group for further functionalization.
Synthesis of Compounds with Anti-HIV Potential
The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of potent antiretroviral therapies. A key class of these drugs are the non-nucleoside reverse transcriptase inhibitors (NNRTIs), with diarylpyrimidine (DAPY) derivatives such as etravirine and rilpivirine being prominent examples. The synthesis of analogues of these potent anti-HIV agents can potentially involve this compound as a starting material. The core structure of these drugs often features a central pyrimidine ring substituted at the 2- and 4-positions with various aryl groups.
While specific examples detailing the direct use of this compound in the synthesis of etravirine or rilpivirine analogues are not prevalent in the reviewed literature, the general synthetic strategies for DAPYs often involve the sequential nucleophilic aromatic substitution on a di-chlorinated pyrimidine. A plausible synthetic route could involve the initial displacement of the chlorine atom at the 4- or 6-position of a suitable pyrimidine precursor with a benzyloxy group, followed by reaction at the other chloro-position and subsequent modifications. The benzyloxy group can serve as a protected hydroxyl group, which could be a key pharmacophoric feature or a handle for further derivatization in novel anti-HIV compounds.
| Compound Class | Significance | Potential Synthetic Role of this compound |
| Diarylpyrimidines (DAPYs) | Potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. | Can serve as a precursor for the pyrimidine core, with the benzyloxy group acting as a modifiable handle. |
Intermediates for Kinase Inhibitor Development
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a major target for drug discovery. Pyrimidine-based compounds have been successfully developed as kinase inhibitors. The versatility of the pyrimidine scaffold allows for the introduction of various substituents that can interact with the ATP-binding site of kinases.
The chloro-substituent in this compound is susceptible to nucleophilic displacement by amines, a common reaction in the synthesis of kinase inhibitors. For instance, the synthesis of various pyrimidine-based kinase inhibitors involves the reaction of a chloropyrimidine with an appropriate amine-containing fragment. The benzyloxy group can be retained in the final molecule to provide specific interactions with the kinase or can be deprotected to a hydroxyl group, which can act as a hydrogen bond donor. This synthetic flexibility makes this compound a valuable starting point for generating libraries of potential kinase inhibitors for screening and lead optimization.
| Kinase Inhibitor Class | Therapeutic Target | Synthetic Utility of this compound |
| Pyrimidine-based Kinase Inhibitors | Various protein kinases involved in cancer and other diseases. | The chloro group allows for the introduction of key amine-containing side chains via nucleophilic substitution. |
Building Blocks for Anti-Inflammatory Agents
Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenases (COX).
The synthesis of various anti-inflammatory pyrimidine-containing molecules can utilize this compound as a key intermediate. The reactive chlorine atom allows for the introduction of diverse functionalities that can modulate the anti-inflammatory activity and selectivity of the resulting compounds. The benzyloxy group can either be a part of the final pharmacophore or be used as a protecting group for a hydroxyl functionality, which can be crucial for interaction with the biological target.
| Anti-Inflammatory Agent Type | Mechanism of Action (Example) | Role of this compound in Synthesis |
| Pyrimidine Derivatives | Inhibition of cyclooxygenase (COX) enzymes. | Provides a versatile scaffold for the introduction of pharmacophoric groups at the 6-position. |
Precursors for Antitubercular Compounds
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents with novel mechanisms of action. Pyrimidine-containing compounds have shown promise in this area. For instance, derivatives of 4-aminopyrrolo[2,3-d]pyrimidine have been explored as potential antitubercular agents. nih.gov
The synthesis of such compounds often starts from a chloropyrimidine precursor. While the direct use of this compound for this specific class of compounds is not explicitly detailed, its structural similarity to starting materials like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine suggests its potential as a precursor. nih.gov The benzyloxy group could be strategically employed to influence the physicochemical properties of the resulting molecules, such as solubility and cell permeability, which are critical for antitubercular activity.
| Antitubercular Compound Class | Potential Target | Plausible Synthetic Application of this compound |
| Pyrrolo[2,3-d]pyrimidine derivatives | Enzymes in Mycobacterium tuberculosis | Could serve as a precursor for the pyrimidine ring, with the benzyloxy group offering a point for modification. |
Intermediates for AMPA Receptor Modulators
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are ionotropic glutamate receptors in the central nervous system that play a critical role in synaptic plasticity, a fundamental process for learning and memory. Modulators of AMPA receptors are being investigated for the treatment of various neurological and psychiatric disorders.
Recent research has focused on the development of bis(pyrimidine) derivatives as potent and selective AMPA receptor modulators. nih.gov The synthesis of these molecules often involves the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with a linker molecule. A study describes the synthesis of a series of bis(pyrimidine) modulators where a 4-chloropyrimidine is reacted with a hydroquinone derivative. nih.gov Although this study does not specifically use this compound, the described synthetic methodology is directly applicable. The benzyloxy group could be incorporated into the linker or be a substituent on one of the pyrimidine rings to fine-tune the modulatory activity and pharmacokinetic properties of the resulting compounds.
| AMPA Receptor Modulator Type | Therapeutic Potential | Synthetic Approach Involving this compound |
| Bis(pyrimidine) derivatives | Cognitive enhancement, treatment of neurological disorders. | Can be used in nucleophilic substitution reactions to construct the bis(pyrimidine) scaffold. |
Components for O6-Alkylguanine-DNA Alkyltransferase (AGAT) Inhibitors
O6-Alkylguanine-DNA alkyltransferase (AGAT or MGMT) is a DNA repair protein that removes alkyl groups from the O6-position of guanine in DNA. While this is a crucial protective mechanism for healthy cells, it can also confer resistance to certain anticancer alkylating agents. Therefore, inhibitors of AGAT can enhance the efficacy of these chemotherapeutic drugs.
Substituted 6(4)-(benzyloxy)pyrimidines have been identified as effective inactivators of human O6-alkylguanine-DNA alkyltransferase. nih.gov Research has shown that 5-substituted 2,4-diamino-6-(benzyloxy)pyrimidines, particularly those with electron-withdrawing groups at the 5-position (e.g., nitroso and nitro), are significantly more effective than the benchmark inhibitor O6-benzylguanine. nih.gov The synthesis of these potent inhibitors would directly involve a benzyloxy-substituted chloropyrimidine as a key starting material. This compound, after amination at the 6-position, could be a precursor for the synthesis of these AGAT inhibitors.
| AGAT Inhibitor | Therapeutic Application | Key Synthetic Intermediate |
| 2,4-Diamino-6-(benzyloxy)-5-nitropyrimidine | Potentiates the effect of alkylating anticancer drugs. | This compound |
| 2,4-Diamino-6-(benzyloxy)-5-nitrosopyrimidine | Enhances the efficacy of chemotherapy. | This compound |
Utility in Agrochemical Synthesis
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, present in numerous commercial fungicides, herbicides, and insecticides. Compounds containing the 4-chloro-6-alkoxypyrimidine core, structurally analogous to this compound, have shown significant potential in this field. For instance, 4,6-dichloropyrimidine (B16783) is a known starting material for the synthesis of the widely used fungicide Azoxystrobin.
Research into related structures has demonstrated the effectiveness of this chemical class. A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized and evaluated for their fungicidal and herbicide safening activities nih.gov. The findings revealed that specific analogues exhibited potent fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris, in some cases surpassing the efficacy of commercial standards like pyrimethanil nih.gov. This highlights the importance of the 4-chloro-6-aryloxy pyrimidine framework in developing new crop protection agents. Furthermore, the EPA's Chemical Data Reporting lists related compounds, such as 2-Pyrimidinamine, 4-chloro-6-methoxy-, as intermediates in the manufacturing of pesticides and other agricultural chemicals nih.gov. The benzyloxy group in this compound offers a stable yet synthetically flexible alternative to simple alkoxy or phenoxy groups, making it a valuable intermediate for creating novel agrochemical candidates.
| Compound Class | Application | Key Structural Feature |
|---|---|---|
| 4,6-Dichloropyrimidine | Precursor for Azoxystrobin (fungicide) | Dichloro-substituted pyrimidine core |
| 4-Chloro-6-phenoxy-2-phenylpyrimidines | Fungicides & Herbicide Safeners | 4-Chloro-6-phenoxy-pyrimidine scaffold nih.gov |
| 4-Chloro-6-methoxypyrimidines | Agrochemical Intermediates | 4-Chloro-6-alkoxy-pyrimidine core nih.gov |
Development of Purine Libraries via Pyrimidine Intermediates
Purines and their analogues are of immense interest in medicinal chemistry due to their role as privileged structures that can interact with a wide range of biological targets. The synthesis of diverse purine libraries is a key strategy in drug discovery. Chlorinated pyrimidines serve as fundamental starting materials for the construction of the purine bicyclic system. The general approach involves building the imidazole ring onto the pre-functionalized pyrimidine core.
Specifically, intermediates like 6-chloropurine are routinely used in nucleophilic substitution reactions with amines to generate libraries of N6-substituted purine derivatives for biological screening nih.gov. Given that purines are essentially fused pyrimidine-imidazole systems, the principles of reactivity are transferable. This compound represents a strategically protected pyrimidine that can be elaborated into a purine scaffold. The chlorine atom at the 6-position (equivalent to the 4-position in standard pyrimidine nomenclature) allows for the introduction of a key amino group, a crucial step in many purine syntheses. Following the construction of the purine ring, the benzyloxy group can be deprotected to yield a hydroxyl group, providing another point for diversification. This dual functionality makes it a highly attractive precursor for generating novel and complex purine libraries for screening against various therapeutic targets, including kinases and other enzymes.
Synthesis of Highly Chlorinated Pyrimidine Analogues, e.g., 4,5,6-Trichloropyrimidine-2-carbonitrile
Polyhalogenated pyrimidines are valuable synthetic platforms because the multiple halogen atoms can be selectively substituted, leading to a wide range of functionalized derivatives mdpi.com. The benzyloxy group plays a crucial role as a directing and protecting group in the synthesis of these complex structures.
A notable example is the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, a highly functionalized pyrimidine with multiple reactive sites mdpi.comresearchgate.net. A synthetic route to this compound was developed starting from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) semanticscholar.orgarkat-usa.org. In this multi-step synthesis, the two chlorine atoms at the C4 and C6 positions are first displaced by benzyloxy groups to form 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine arkat-usa.org. The introduction of the bulky benzyloxy groups serves to activate the C5 position for subsequent chlorination.
The synthetic sequence proceeds as follows:
Displacement: The C4 and C6 chlorides of the starting material are replaced by benzyloxide.
Oxidation & Cyanation: The methylthio group at C2 is oxidized to a sulfone, which is then displaced by a cyanide group.
Chlorination: The C5 position of the resulting 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile is chlorinated using N-chlorosuccinimide (NCS) semanticscholar.org.
Deprotection & Chlorination: Finally, the benzyloxy groups are removed, and the resulting hydroxyl groups are converted back to chlorine atoms to yield the target 4,5,6-trichloropyrimidine-2-carbonitrile semanticscholar.org.
This pathway demonstrates the utility of benzyloxy-substituted chloropyrimidines as key intermediates. They facilitate the introduction of other functional groups (like chlorine at C5 and nitrile at C2) before being converted back to reactive chloro groups, showcasing a sophisticated use of protecting group chemistry to achieve a complex molecular target semanticscholar.orgarkat-usa.org.
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 4,6-Dichloro-2-(methylthio)pyrimidine | Starting Material | semanticscholar.orgarkat-usa.org |
| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | Intermediate after displacement of chlorides | arkat-usa.org |
| 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile | Intermediate after cyanation | semanticscholar.org |
| 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | Key chlorinated intermediate | semanticscholar.org |
Advanced Characterization Techniques for Derivatives and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pyrimidine (B1678525) derivatives. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation experiments like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the identity and purity of 4-(benzyloxy)-6-chloropyrimidine and its reaction products.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyrimidine ring and the benzyloxy group are expected. The pyrimidine protons typically appear as singlets in the aromatic region, while the benzylic methylene (B1212753) protons (CH₂) give a characteristic singlet. The protons of the phenyl ring usually appear as a multiplet.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyrimidine ring can be distinguished based on their chemical environments, with carbons attached to electronegative atoms (N, Cl, O) appearing at lower fields.
HMBC is a powerful 2D NMR technique that reveals long-range (typically 2- to 4-bond) correlations between protons and carbons. libretexts.org This is particularly useful for establishing the connectivity between different fragments of a molecule. For instance, in a derivative of this compound, HMBC can show a correlation between the benzylic CH₂ protons and the pyrimidine carbon at the C4 position, confirming the O-CH₂ linkage. Similarly, correlations between pyrimidine protons and adjacent carbons confirm the substitution pattern on the ring. researchgate.net For example, a ³J C,H coupling between the proton at C5 and the carbon at C4 or C6 would be observable. researchgate.net
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-2 (pyrimidine) | ~8.6 | C-2 | ~158-160 | H-2 → C-4, C-6 |
| H-5 (pyrimidine) | ~7.0 | C-4 | ~168-170 | H-5 → C-2, C-4, C-6 |
| CH₂ (benzyl) | ~5.5 | C-5 | ~110-112 | CH₂ → C-4 (pyrimidine), C-ipso (phenyl) |
| H (phenyl) | ~7.3-7.5 | C-6 | ~161-163 | Phenyl H → Phenyl C's |
| CH₂ | ~70-72 | |||
| Phenyl C's | ~127-135 |
Table 1: Predicted NMR Data and Key HMBC Correlations for this compound. Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Reaction Products
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (Molecular Weight: 220.66 g/mol ), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. fishersci.ca
When subjected to ionization in a mass spectrometer, the molecule will generate a molecular ion (M⁺) peak. The presence of chlorine is readily identified by a characteristic isotopic pattern, with the (M+2)⁺ peak having an intensity approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
Fragmentation analysis provides insight into the molecule's structure. The fragmentation of chloropyrimidines can be complex, but key bond cleavages can be predicted. epj.orgsciengine.com For this compound, likely fragmentation pathways include:
Loss of the benzyl (B1604629) group: Cleavage of the O-CH₂ bond can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.
Loss of a chlorine radical: The molecule can lose a chlorine atom (Cl•) to form a fragment ion.
Ring fragmentation: The pyrimidine ring itself can break apart, leading to smaller charged fragments. acs.org
These fragmentation patterns are crucial for identifying reaction products where the pyrimidine core has been modified. acs.orgnih.gov
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 220/222 | [M]⁺ (Molecular Ion) | Intact molecule |
| 185 | [M - Cl]⁺ | Loss of a chlorine radical |
| 129/131 | [M - C₇H₇]⁺ | Cleavage of the O-benzyl bond |
| 91 | [C₇H₇]⁺ | Benzyl cation |
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound.
Chiral Chromatography for Stereochemical Purity Assessment of Derivatives
While this compound itself is achiral, many of its derivatives, particularly those synthesized for biological applications, may contain one or more stereocenters. rsc.org Assessing the stereochemical purity (e.g., enantiomeric excess) of these chiral derivatives is critical, and this is most commonly achieved using chiral chromatography. mdpi.comlibretexts.org
Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. mdpi.com
Common types of CSPs used for separating pyrimidine derivatives and other heterocyclic compounds include:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds. libretexts.org
Cyclodextrin-based CSPs: These are cyclic oligosaccharides that can form inclusion complexes with analytes, and their chiral cavities enable enantiomeric separation. muni.cz
Macrocyclic antibiotic phases: These CSPs can separate a wide variety of chiral molecules and are capable of operating in multiple elution modes (normal phase, reversed phase, polar organic). libretexts.org
The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. uta.edu Once a separation method is developed, it can be used to quantify the enantiomeric excess (ee) of asymmetrically synthesized products, ensuring their stereochemical purity. mdpi.com
| Chiral Stationary Phase (CSP) Type | Separation Principle | Common Mobile Phases | Applicability to Pyrimidine Derivatives |
| Polysaccharide-based (e.g., Cellulose, Amylose) | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. libretexts.org | Hexane/Isopropanol, Ethanol (B145695), Acetonitrile | High, widely successful for many heterocyclic compounds. |
| Cyclodextrin-based (e.g., β-cyclodextrin) | Enantiomers fit differently into the chiral cavity of the cyclodextrin (B1172386) (inclusion complexation). muni.cz | Aqueous buffers, Methanol/Acetonitrile | Effective, particularly for compounds that can fit within the cyclodextrin cavity. |
| Macrocyclic Antibiotics (e.g., Teicoplanin) | Complex mechanism involving multiple interactions (ionic, hydrogen bonding, steric hindrance). libretexts.org | All modes: Normal, Reversed, Polar Organic | Very versatile and effective for a broad range of chiral amines and polar compounds. |
Table 3: Overview of Chiral Chromatography Techniques for Purity Assessment of Chiral Pyrimidine Derivatives.
X-ray Crystallography for Solid-State Structural Elucidation of Related Pyrimidine Derivatives
For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide unequivocal proof of structure. researchgate.netmedimops.de This is particularly valuable when the outcomes of a chemical reaction are ambiguous or when a novel compound has been synthesized. The crystal structure can confirm the regiochemistry of substitution on the pyrimidine ring and reveal the conformation of the benzyloxy group relative to the pyrimidine core.
The analysis of crystal structures of related pyrimidine derivatives reveals common structural motifs and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state architecture. researchgate.net This information is valuable for understanding the physical properties of the material and for rational drug design, where solid-state structure can influence solubility and bioavailability. While a crystal structure for this compound itself may not be publicly available, data from closely related compounds like 2,4-dichloropyrimidine (B19661) or other substituted pyrimidines provide a basis for structural comparison. mdpi.comchemicalbook.com
| Parameter | Description | Typical Information Obtained for a Pyrimidine Derivative |
| Crystal System | The class of symmetry to which the crystal lattice belongs (e.g., Monoclinic, Orthorhombic). | e.g., Monoclinic mdpi.com |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | e.g., P2₁/c mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | Precise values in Å and degrees. |
| Bond Lengths | The distances between the nuclei of bonded atoms. | C-N, C-C, C-Cl, C-O bond lengths (in Å). |
| Bond Angles | The angles between adjacent bonds. | Angles within the pyrimidine and phenyl rings. |
| Torsion Angles | The dihedral angles that define the molecular conformation. | Conformation of the benzyloxy group relative to the pyrimidine ring. |
| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds, π-stacking) that determine crystal packing. researchgate.net | Identification of how molecules are arranged in the solid state. |
Table 4: Representative Data Obtained from an X-ray Crystallography Study of a Pyrimidine Derivative.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Benzyloxy)-6-chloropyrimidine, and what experimental parameters influence yield?
- Methodological Answer : A key synthesis involves nucleophilic substitution reactions. For example, chlorine at the 6-position can be replaced by a mercapto group using potassium hydrosulfide (KSH) under controlled conditions (e.g., anhydrous solvents, 60–80°C). Critical parameters include solvent polarity, reaction time, and stoichiometric ratios of reagents . Post-synthesis purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol.
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : H and C NMR verify substitution patterns (e.g., benzyloxy group at position 4 and chlorine at position 6).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 251.05 for CHClNO).
- X-ray Crystallography : Resolves solid-state conformation, as demonstrated in pyrimidine derivatives like 6-benzyl-4-ethyl dicarboxylate analogs .
Q. What safety protocols are essential during handling and disposal?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal contact.
- Ventilation : Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., HCl).
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can Suzuki–Miyaura cross-coupling reactions be optimized for functionalizing this compound?
- Methodological Answer :
- Catalyst System : Use Pd(PPh) or Pd(dppf)Cl (1–5 mol%) for aryl boronic acid coupling at the 6-chloro position.
- Solvent/Base : Optimize with toluene/ethanol (3:1) and NaCO at 80–100°C.
- Monitoring : Track reaction progress via TLC (R shift) and isolate products via flash chromatography. Contradictions in yield (e.g., 40–85%) may arise from trace oxygen or moisture; degassing solvents and using molecular sieves improve reproducibility .
Q. How do steric and electronic effects influence regioselectivity in substitution reactions?
- Methodological Answer :
- Steric Effects : Bulkier nucleophiles (e.g., thiophenol) favor substitution at the less hindered 4-benzyloxy position over the 6-chloro site.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at adjacent positions activate the 6-chloro site for SNAr reactions. Computational modeling (DFT) can predict reactivity trends by analyzing LUMO localization .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
- Methodological Answer :
- Dose-Response Studies : Test derivatives across a concentration gradient (e.g., 1–100 µM) to identify IC variability.
- Control Experiments : Rule out assay interference (e.g., solvent DMSO toxicity) using vehicle controls.
- Structural Analogues : Compare with antifungal pyrimidine-TTF hybrids (e.g., 6-chloropyrimidine hydrazones), where substituent positioning correlates with activity against Candida albicans .
Q. How is this compound utilized in medicinal chemistry scaffold design?
- Methodological Answer :
- Core Modification : Introduce pharmacophores (e.g., sulfonamides, hydrazones) at reactive sites. For example, coupling with tetrathiafulvalene (TTF) moieties enhances redox activity and antifungal properties .
- SAR Studies : Systematically vary substituents (e.g., replacing benzyloxy with methoxy) and assess bioactivity changes via high-throughput screening.
Data Contradiction Analysis
Example : Discrepancies in reported reaction yields for mercapto-substituted derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
